molecular formula C18H11N3O3S2 B2543741 N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide CAS No. 324758-73-8

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No.: B2543741
CAS No.: 324758-73-8
M. Wt: 381.42
InChI Key: GLDFCOMCGFKQBP-UHFFFAOYSA-N
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Description

N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H11N3O3S2 and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Structure Analysis : The compound has been synthesized through various chemical reactions, including condensation and oxidation processes, with detailed studies on its structure and reactivity (Aleksandrov et al., 2018).

Chemical Reactivity and Compound Formation

  • Electrophilic Substitution Reactions : Studies have shown that compounds similar to N-(4-(naphthalen-1-yl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide undergo various electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, demonstrating diverse chemical reactivity (Aleksandrov & El’chaninov, 2017).

Pharmaceutical Applications

  • Antibacterial and Antifungal Activities : Compounds derived from similar structures have shown notable antibacterial and antifungal activities against various strains, highlighting their potential in pharmaceutical applications (Patel & Patel, 2015).

  • Anticonvulsant Screening : Research indicates that β-naphthalene incorporated thiazole-5-carboxamides, closely related to the compound , have significant anticonvulsant activity, suggesting a potential application in treating seizures (Arshad et al., 2019).

Material Science and Spectroscopy

  • Spectroscopic and Computational Studies : Compounds with a structure similar to this compound have been studied using spectroscopic and computational methods, providing insights into their molecular properties and potential applications in material science (Fedyshyn et al., 2020).

Antitumor and Anti-Parkinson's Activity

  • Antitumor and DNA Photocleavage Activities : Some derivatives have shown antitumor properties and DNA photocleaving abilities, suggesting their use in cancer therapy and molecular biology research (Li et al., 2005).

  • Anti-Parkinson's Screening : Studies on similar derivatives have revealed significant anti-Parkinson's activity, offering potential therapeutic applications for Parkinson's disease (Gomathy et al., 2012).

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their anti-tubercular activity . The 2-aminothiazole series, which includes similar compounds, has shown anti-bacterial activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For example, “(4-(Naphthalen-2-yl)thiazol-2-yl)methanamine hydrochloride” is classified as Eye Dam. 1, indicating it can cause serious eye damage .

Future Directions

The future directions for research on similar compounds could involve further development of the 2-aminothiazole series for their potential anti-tubercular activity . Additionally, the synthesis methods could be optimized for better yield and purity .

Properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3S2/c22-17(15-8-9-16(26-15)21(23)24)20-18-19-14(10-25-18)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDFCOMCGFKQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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